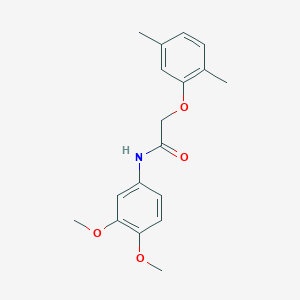
5-(1,3-benzoxazol-2-ylthio)-4-nitro-2,1,3-benzothiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-benzoxazol-2-ylthio)-4-nitro-2,1,3-benzothiadiazole (abbreviated as BBT) is a well-known fluorescent dye that has been extensively used in various scientific research applications. This compound has a unique structure that makes it an excellent tool for studying biological systems and cellular processes.
作用机制
5-(1,3-benzoxazol-2-ylthio)-4-nitro-2,1,3-benzothiadiazole is a fluorescent dye that works by absorbing light at a specific wavelength and emitting light at a longer wavelength. The absorption and emission spectra of 5-(1,3-benzoxazol-2-ylthio)-4-nitro-2,1,3-benzothiadiazole are dependent on the pH of the solution, and this property has been used to study the pH of various biological systems. 5-(1,3-benzoxazol-2-ylthio)-4-nitro-2,1,3-benzothiadiazole has also been used to study protein conformational changes and protein-protein interactions.
Biochemical and Physiological Effects:
5-(1,3-benzoxazol-2-ylthio)-4-nitro-2,1,3-benzothiadiazole is a non-toxic compound that does not have any known biochemical or physiological effects on living organisms. It is a stable compound that does not degrade under normal laboratory conditions. 5-(1,3-benzoxazol-2-ylthio)-4-nitro-2,1,3-benzothiadiazole has been used in various in vitro and in vivo experiments without any adverse effects on the experimental systems.
实验室实验的优点和局限性
5-(1,3-benzoxazol-2-ylthio)-4-nitro-2,1,3-benzothiadiazole has several advantages as a fluorescent probe for studying biological systems. It has a high quantum yield, which means that it emits a high amount of light for every photon absorbed. 5-(1,3-benzoxazol-2-ylthio)-4-nitro-2,1,3-benzothiadiazole is also pH-sensitive, which makes it an excellent tool for studying the pH of various biological systems. However, 5-(1,3-benzoxazol-2-ylthio)-4-nitro-2,1,3-benzothiadiazole has some limitations as well. It has a relatively low extinction coefficient, which means that it absorbs less light than other fluorescent dyes. 5-(1,3-benzoxazol-2-ylthio)-4-nitro-2,1,3-benzothiadiazole is also sensitive to environmental factors such as temperature and ionic strength, which can affect its fluorescence properties.
未来方向
There are several future directions for the use of 5-(1,3-benzoxazol-2-ylthio)-4-nitro-2,1,3-benzothiadiazole in scientific research. One potential application is in the study of protein-protein interactions in living cells. 5-(1,3-benzoxazol-2-ylthio)-4-nitro-2,1,3-benzothiadiazole has been used to study protein-protein interactions in vitro, but its use in living cells is still limited. Another potential application is in the development of biosensors for detecting specific molecules in biological systems. 5-(1,3-benzoxazol-2-ylthio)-4-nitro-2,1,3-benzothiadiazole can be modified to bind to specific molecules, and this property can be used to develop biosensors for various applications. Finally, 5-(1,3-benzoxazol-2-ylthio)-4-nitro-2,1,3-benzothiadiazole can be used in conjunction with other fluorescent dyes to study complex biological systems and cellular processes.
合成方法
The synthesis of 5-(1,3-benzoxazol-2-ylthio)-4-nitro-2,1,3-benzothiadiazole involves the reaction of 2-amino-5-nitrothiazole with o-aminophenol in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with 2-mercaptobenzoxazole to form 5-(1,3-benzoxazol-2-ylthio)-4-nitro-2,1,3-benzothiadiazole. The overall yield of this synthesis method is around 50%, and the purity of the final product can be increased by recrystallization.
科学研究应用
5-(1,3-benzoxazol-2-ylthio)-4-nitro-2,1,3-benzothiadiazole has been used extensively in scientific research as a fluorescent probe to study various biological systems and cellular processes. It has been used to study the binding of proteins to DNA, RNA, and other macromolecules. 5-(1,3-benzoxazol-2-ylthio)-4-nitro-2,1,3-benzothiadiazole has also been used to study the binding of small molecules to proteins and enzymes. In addition, 5-(1,3-benzoxazol-2-ylthio)-4-nitro-2,1,3-benzothiadiazole has been used to study the localization and trafficking of proteins in living cells.
属性
IUPAC Name |
2-[(4-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6N4O3S2/c18-17(19)12-10(6-5-8-11(12)16-22-15-8)21-13-14-7-3-1-2-4-9(7)20-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIWRUNZFWPAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SC3=C(C4=NSN=C4C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-1,3-benzoxazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine](/img/structure/B5785602.png)
![3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid](/img/structure/B5785614.png)



![N-{4-[(diethylamino)methyl]phenyl}-2-methylbenzamide](/img/structure/B5785633.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5785638.png)
![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide](/img/structure/B5785643.png)

